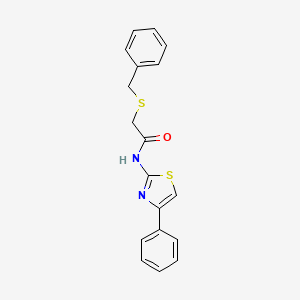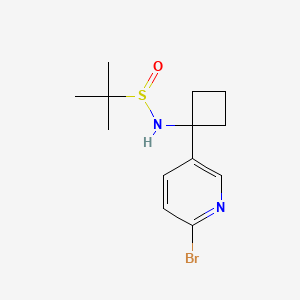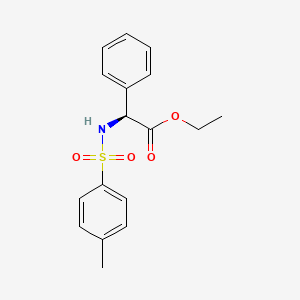
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,9-dimethyl-1-decen-4-ol.
Oxidation: The hydroxyl group in the starting material is oxidized to form the aldehyde group. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Alcohols, acids, and alkyl halides.
Major Products Formed
Oxidation: 9-hydroxy-5,9-dimethyldecanoic acid.
Reduction: 9-hydroxy-5,9-dimethyldecanol.
Substitution: Esters and ethers of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)-.
Aplicaciones Científicas De Investigación
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as oxidoreductases and hydrolases, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Decenal, 5,9-dimethyl-: Lacks the hydroxyl group at the 9th position.
6-Decenal, (E)-6-decenal: Differs in the position of the double bond and the absence of the hydroxyl group.
5,9-Dimethyl-9-decen-3-ol: Contains a hydroxyl group at the 3rd position instead of the 9th.
Uniqueness
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- is unique due to the presence of both a hydroxyl group and an aldehyde group, allowing it to participate in a wide range of chemical reactions. Its specific structure also contributes to its distinct biological and chemical properties, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
1536326-17-6 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
(E)-9-hydroxy-5,9-dimethyldec-4-enal |
InChI |
InChI=1S/C12H22O2/c1-11(7-4-5-10-13)8-6-9-12(2,3)14/h7,10,14H,4-6,8-9H2,1-3H3/b11-7+ |
Clave InChI |
IVCJGAUQMMORNE-YRNVUSSQSA-N |
SMILES isomérico |
C/C(=C\CCC=O)/CCCC(C)(C)O |
SMILES canónico |
CC(=CCCC=O)CCCC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)





![5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12960377.png)

![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)




